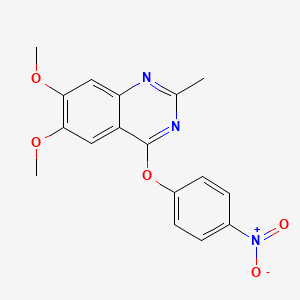
Morpholin-4-ylmalononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholin-4-ylmalononitrile is a chemical compound that features a morpholine ring attached to a malononitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Morpholin-4-ylmalononitrile can be synthesized through a series of chemical reactions. One common method involves the reaction of morpholine with malononitrile in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic attack of morpholine on the malononitrile, leading to the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of morpholinomalononitrile may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Morpholin-4-ylmalononitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert morpholinomalononitrile into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in a variety of substituted morpholinomalononitrile compounds .
Wissenschaftliche Forschungsanwendungen
Morpholin-4-ylmalononitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: This compound is used in the production of materials with specific properties, such as polymers and resins
Wirkmechanismus
The mechanism by which morpholinomalononitrile exerts its effects involves its interaction with molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to morpholinomalononitrile include other morpholine derivatives and malononitrile-based compounds. Examples include morpholinoacetonitrile and morpholinobutanonitrile .
Uniqueness
Morpholin-4-ylmalononitrile is unique due to its specific combination of the morpholine ring and malononitrile group. This structure imparts distinct chemical properties, such as reactivity and stability, making it valuable for various applications .
Conclusion
This compound is a versatile compound with significant potential in multiple fields. Its unique structure and reactivity make it a valuable tool for researchers and industrial applications. Ongoing studies continue to uncover new uses and mechanisms of action for this intriguing compound.
Eigenschaften
Molekularformel |
C7H9N3O |
|---|---|
Molekulargewicht |
151.17 g/mol |
IUPAC-Name |
2-morpholin-4-ylpropanedinitrile |
InChI |
InChI=1S/C7H9N3O/c8-5-7(6-9)10-1-3-11-4-2-10/h7H,1-4H2 |
InChI-Schlüssel |
IAXRUZHMSNGPNH-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2-Dichloro-N-[3-[5-(2,6-dichlorophenyl)-3-isoxazolyl]phenyl]Acetamide](/img/structure/B8368897.png)



![[1-(1H-benzoimidazol-4-yl)-ethyl]-methyl-amine](/img/structure/B8368937.png)
![2-[1-(3-Methoxybenzoyl)piperidin-4-yl]ethylamine](/img/structure/B8368941.png)






